Cbz-DL-His-DL-Phe(4-NO2)-DL-Phe-OMe
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Overview
Description
Z-His-4-nitro-Phe-Phe-Ome: is a synthetic peptide substrate used primarily in biochemical research. It is composed of a sequence of amino acids: histidine (His), 4-nitrophenylalanine (4-nitro-Phe), and phenylalanine (Phe), with a methoxy group (Ome) at the C-terminus. This compound is particularly useful in studying enzyme specificity and mechanisms, especially for proteases like pepsin .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-His-4-nitro-Phe-Phe-Ome typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid (phenylalanine) to a solid resin. Subsequent amino acids are added sequentially through coupling reactions, using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate peptide bond formation. The nitro group is introduced via nitration of the phenylalanine residue. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While industrial production methods for Z-His-4-nitro-Phe-Phe-Ome are not extensively documented, large-scale synthesis would likely follow similar principles as SPPS, with optimizations for yield and purity. Automation and advanced purification techniques would be employed to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Z-His-4-nitro-Phe-Phe-Ome undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by proteases like pepsin, resulting in the cleavage of peptide bonds.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Pepsin in acidic conditions (pH 2-4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Smaller peptide fragments or individual amino acids.
Reduction: Z-His-4-amino-Phe-Phe-Ome.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Z-His-4-nitro-Phe-Phe-Ome is widely used in scientific research for:
Enzyme Kinetics: Studying the specificity and catalytic mechanisms of proteases like pepsin.
Drug Development: Screening potential inhibitors of proteases.
Biochemical Assays: Quantifying enzyme activity through spectrophotometric methods, as the nitro group provides a chromophore for detection.
Mechanism of Action
The mechanism of action of Z-His-4-nitro-Phe-Phe-Ome involves its interaction with proteases. The enzyme recognizes and binds to the peptide substrate, positioning the scissile bond (typically between the phenylalanine residues) in the active site. Catalytic residues within the enzyme facilitate the cleavage of the peptide bond, resulting in the formation of smaller peptide fragments. The nitro group serves as a spectrophotometric marker, allowing researchers to monitor the reaction progress .
Comparison with Similar Compounds
Z-His-Phe-Phe-Ome: Lacks the nitro group, making it less suitable for spectrophotometric assays.
Z-His-4-nitro-Phe-Tyr-Ome: Contains tyrosine instead of phenylalanine, altering its interaction with proteases.
Z-His-4-nitro-Phe-Phe-NH2: Has an amide group at the C-terminus instead of a methoxy group, affecting its solubility and reactivity.
Uniqueness: Z-His-4-nitro-Phe-Phe-Ome is unique due to the presence of the nitro group, which provides a chromophore for spectrophotometric detection. This feature makes it particularly valuable for enzyme kinetics studies and biochemical assays .
Properties
Molecular Formula |
C33H34N6O8 |
---|---|
Molecular Weight |
642.7 g/mol |
IUPAC Name |
methyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C33H34N6O8/c1-46-32(42)29(17-22-8-4-2-5-9-22)37-30(40)27(16-23-12-14-26(15-13-23)39(44)45)36-31(41)28(18-25-19-34-21-35-25)38-33(43)47-20-24-10-6-3-7-11-24/h2-15,19,21,27-29H,16-18,20H2,1H3,(H,34,35)(H,36,41)(H,37,40)(H,38,43) |
InChI Key |
TYHYOKXXWSTGKG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 |
Origin of Product |
United States |
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